モナスコルビン

概要

説明

モナスコルビンは、モナスカス属の菌類、特にMonascus purpureusとMonascus ruberによって生成されるオレンジ色の色素です。これは、鮮やかな色と生物活性で知られるアザフィロン化合物のクラスに属します。 モナスコルビンは、天然の食品着色料として広く使用されており、抗菌作用や抗酸化作用など、潜在的な健康上の利点について研究されています .

2. 製法

合成経路と反応条件: モナスコルビンは、通常、モナスカス属の菌類の発酵によって製造されます。製造工程には、菌類を適切な基質(米やその他の穀物など)で培養し、制御された条件下で培養することが含まれます。 発酵工程は、温度、pH、通気などのパラメータを調整することで最適化し、色素の生成を促進することができます .

工業生産方法: モナスコルビンの工業生産には、バイオリアクターを使用した大規模発酵が関与します。プロセスは、モナスカス属の菌類を栄養豊富な培地に移植することから始まります。発酵は、色素の収量を最大にするために特定の条件下で行われます。 発酵後、色素はエタノールなどの溶媒を使用して抽出され、カラムクロマトグラフィーなどの手法で精製されます .

3. 化学反応の分析

反応の種類: モナスコルビンは、以下を含むさまざまな化学反応を受けます。

酸化: モナスコルビンは、酸化されてさまざまな誘導体に変換され、これらは異なる色と生物活性を示す可能性があります。

還元: 還元反応は、モナスコルビンの構造を修飾し、色や特性を変化させる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

生成される主な生成物:

モナスコルブラミン: モナスコルビンとアミノ酸の反応によって生成されます。

ルブロプンクタミン: 同様の反応によって生成される別の誘導体です.

4. 科学研究の応用

モナスコルビンは、幅広い科学研究の応用を持っています。

科学的研究の応用

Monascorubrin has a wide range of scientific research applications:

Chemistry: Used as a natural dye in various chemical processes and as a pH indicator due to its color-changing properties.

Biology: Studied for its antimicrobial properties against various pathogens, including bacteria and fungi.

Medicine: Investigated for its potential antioxidant and anticancer activities. It has shown promise in inhibiting the growth of cancer cells and reducing oxidative stress.

Industry: Widely used as a natural food colorant in products like cheese, yogurt, and beverages.

作用機序

モナスコルビンは、いくつかのメカニズムを通じてその効果を発揮します。

抗菌活性: 微生物の細胞膜を破壊し、細胞溶解と死をもたらします。

抗酸化活性: モナスコルビンはフリーラジカルを捕捉し、酸化ストレスを軽減し、細胞損傷を防ぎます。

抗がん活性: アポトーシス(プログラムされた細胞死)を誘導し、細胞周期の進行を阻害することによって、がん細胞の増殖を阻害します.

6. 類似の化合物との比較

モナスコルビンは、モナスカス属の菌類が生成する色素群の一部であり、以下が含まれます。

モナシン: 抗菌作用と抗酸化作用が同様の黄色色素。

ルブロプンクタチン: 生物活性が同等の別のオレンジ色素。

ルブロプンクタミン: アミノ酸との反応によってルブロプンクタチンから生成される赤色色素です

独自性: モナスコルビンは、その独特の色と、さまざまな生物活性を示すことから、ユニークです。 モナスコルブラミンなどの水溶性誘導体を生成する能力は、さまざまな用途において特に価値があります .

生化学分析

Biochemical Properties

Monascorubrin is synthesized through a combination of polyketide and fatty acid synthases . It interacts with various biomolecules, including amino acids, proteins, and nucleic acids . These interactions contribute to the biological activities of Monascorubrin, such as its antimicrobial, antitumor, and immunomodulative effects .

Cellular Effects

Monascorubrin has been found to have significant effects on various types of cells. For instance, it has been reported to have toxic and teratogenic effects on chicken embryos, but also immunomodulative effects on mouse T-cells . These effects are likely due to the interactions of Monascorubrin with cellular biomolecules.

Molecular Mechanism

The molecular mechanism of Monascorubrin’s action involves its binding interactions with biomolecules and its influence on gene expression . For example, it has been found to interact with hydroxymethylglutaryl-coenzyme A reductase, a key enzyme in cholesterol biosynthesis in animals and humans .

Temporal Effects in Laboratory Settings

The effects of Monascorubrin can change over time in laboratory settings. For instance, the production of Monascorubrin was found to increase significantly when Monascus was cultured with ammonium chloride or ammonium nitrate as the sole nitrogen source .

Dosage Effects in Animal Models

In animal models, the effects of Monascorubrin can vary with different dosages. For example, a study found that oral administration of Monascus Color Y-001, which contains Monascorubrin, to rats for 90 days at doses of 100, 300, and 1000 mg/kg/day resulted in various effects, including changes in body weight and organ weights .

Metabolic Pathways

Monascorubrin is involved in various metabolic pathways. It is a product of the Monascus secondary metabolite biosynthetic pathway, which also produces other pigments and compounds .

Subcellular Localization

The subcellular localization of Monascorubrin biosynthetic enzymes has been studied. For instance, the mitochondrial polyketide synthase MrPigA, which is involved in Monascorubrin biosynthesis, was found to be localized in the mitochondria . The correct localization of these enzymes is crucial for the synthesis of Monascorubrin .

準備方法

Synthetic Routes and Reaction Conditions: Monascorubrin is typically produced through the fermentation of Monascus species. The production process involves cultivating the fungus on a suitable substrate, such as rice or other grains, under controlled conditions. The fermentation process can be optimized by adjusting parameters such as temperature, pH, and aeration to enhance pigment production .

Industrial Production Methods: Industrial production of monascorubrin involves large-scale fermentation using bioreactors. The process begins with the inoculation of the Monascus species into a nutrient-rich medium. The fermentation is carried out under specific conditions to maximize pigment yield. After fermentation, the pigments are extracted using solvents like ethanol and purified through techniques such as column chromatography .

化学反応の分析

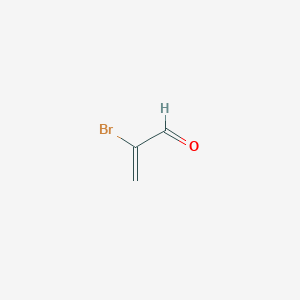

Types of Reactions: Monascorubrin undergoes various chemical reactions, including:

Oxidation: Monascorubrin can be oxidized to form different derivatives, which may exhibit distinct colors and biological activities.

Reduction: Reduction reactions can modify the structure of monascorubrin, potentially altering its color and properties.

Substitution: Monascorubrin can react with amino acids to form water-soluble pigments like monascorubramine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reactions with amino acids typically occur under mild acidic or neutral conditions.

Major Products Formed:

Monascorubramine: Formed through the reaction of monascorubrin with amino acids.

Rubropunctamine: Another derivative formed through similar reactions.

類似化合物との比較

Monascorubrin is part of a group of pigments produced by Monascus species, including:

Monascin: A yellow pigment with similar antimicrobial and antioxidant properties.

Rubropunctatin: Another orange pigment with comparable biological activities.

Rubropunctamine: A red pigment formed from rubropunctatin through reactions with amino acids

Uniqueness: Monascorubrin is unique due to its specific color and the range of biological activities it exhibits. Its ability to form water-soluble derivatives like monascorubramine makes it particularly valuable in various applications .

特性

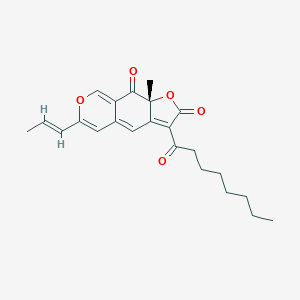

IUPAC Name |

(9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12-14H,4,6-9,11H2,1-3H3/b10-5+/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPVSGPTPPURBD-HAOIVFDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)C2(OC1=O)C)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101037235 | |

| Record name | Monascorubrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13283-90-4 | |

| Record name | Monascorubrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monascorubrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONASCORUBRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PRW98QJ428 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

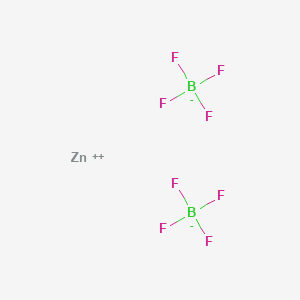

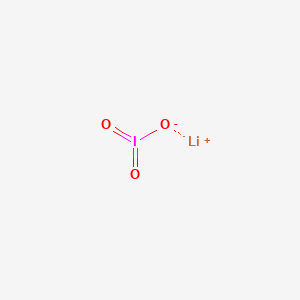

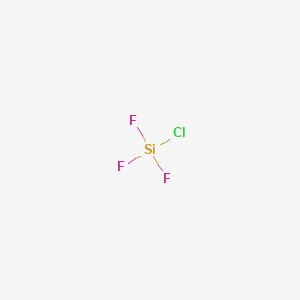

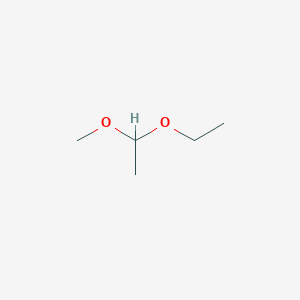

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。